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Compound of Interest

Compound Name: Ethyl 2-methyl-4-pentenoate

Cat. No.: B044335

A comprehensive spectroscopic comparison of Ethyl 2-methyl-4-pentenoate and its isomers
is presented for researchers, scientists, and professionals in drug development. This guide
provides a detailed analysis of 1H NMR, 3C NMR, Infrared (IR), and Mass Spectrometry (MS)
data to facilitate the differentiation and characterization of these structurally related
compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Ethyl 2-methyl-4-pentenoate
and a selection of its isomers. These isomers include positional isomers, where the double
bond or the methyl group is at a different position, and stereocisomers.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts (d) in ppm, J in Hz)
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Compound

o (ppm) and Multiplicity

Assignment

Ethyl 2-methyl-4-pentenoate

5.85-5.71 (m, 1H), 5.10-4.99
(m, 2H), 4.12 (q, J=7.1, 2H),
2.55 (m, 1H), 2.30 (m, 2H),
1.25 (t, J=7.1, 3H), 1.15 (d,
J=6.8, 3H)

=CH-, =CHz, -OCHg2-, -
CH(CHs)-, -CH2-CH=, -
OCH2CHs, -CH(CHs3)-

Ethyl 4-pentenoate[1]

5.88-5.75 (m, 1H), 5.08-4.98
(m, 2H), 4.13 (g, J=7.1, 2H),
2.42-2.32 (m, 4H), 1.25 (t,
J=7.1, 3H)

=CH-, =CHz, -OCHz2-, -CH2-
C=0 and -CH2-CH=, -
OCH2CHs

Ethyl 3-pentenoate

5.60-5.50 (m, 2H), 4.14 (q,
J=7.2, 2H), 3.00 (d, J=5.0, 2H),
1.70 (d, J=6.0, 3H), 1.26 (t,
J=7.2, 3H)

-CH=CH-, -OCHz2-, -CH2-C=0,
=CH-CHs, -OCH2CHs

Ethyl 2-pentenoate

6.95 (dt, J=15.6, 6.9, 1H), 5.82
(dt, J=15.6, 1.6, 1H), 4.18 (q,
J=7.1, 2H), 2.22 (m, 2H), 1.28
(t, J=7.1, 3H), 1.05 (t, J=7.5,
3H)

-CH=CH-C=0, -CH=CH-C=0,
-OCHz2-, -CH2-CHs, -OCH2CHs3,
-CH2-CHs

Ethyl 2-methyl-2-pentenoate

6.05 (tq, J=7.3, 1.4, 1H), 4.15
(g, J=7.1, 2H), 2.15 (m, 2H),
1.80 (s, 3H), 1.27 (t, J=7.1,
3H), 1.04 (t, J=7.5, 3H)

=CH-, -OCH2-, -CH2-CHs,
=C(CHs)-, -OCH2CHs, -CH2-
CHs

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts (8) in ppm)
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Compound

S (ppm)

Ethyl 2-methyl-4-pentenoate

175.8, 134.9, 117.3,60.4, 41.2,38.7,17.1, 14.2

Ethyl 4-pentenoate[2][3]

173.1, 137.1, 115.4, 60.3, 33.5, 29.0, 14.2

Ethyl 3-pentenoate

172.1, 129.5, 122.0, 60.2, 37.8, 17.9, 14.2

Ethyl 2-pentenoate

166.5, 144.8, 121.5, 60.1, 25.7, 14.3, 12.3

Ethyl 2-methyl-2-pentenoate[4]

168.5, 141.2, 128.4, 60.0, 22.5, 14.3, 13.9, 12.5

Table 3: Infrared (IR) Spectroscopic Data (Key Absorption Bands in cm~1)

Compound C=0 Stretch C=C Stretch C-O Stretch =C-H Bending
Ethyl 2-methyl-4-

~1735 ~1640 ~1180 ~915, 995
pentenoate[5]
Ethyl 4-

~1740 ~1642 ~1175 ~914, 995
pentenoate[6][7]
Ethyl 3-

~1740 ~1655 ~1170 ~965 (trans)
pentenoate[8][9]
Ethyl 2-
pentenoate[10] ~1725 ~1655 ~1180 ~965 (trans)
[11]
Ethyl 2-methyl-2-

~1715 ~1650 ~1170 ~850

pentenoate

Table 4: Mass Spectrometry Data (Key m/z values)
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Compound Molecular lon (M%) Key Fragment lons

Ethyl 2-methyl-4-

pentenoate[12] 142 113, 97, 88, 73, 55, 41
Ethyl 4-pentenoate[7] 128 99, 88, 73, 69, 55, 41

Ethyl 3-pentenoate 128 113, 99, 88, 83, 69, 55, 41
Ethyl 2-pentenoate[10][11][13] 128 100, 83, 73, 55, 43

Ethyl 2-methyl-2-pentenoate 142 127,113, 97, 85, 69, 57, 41

Isomeric Relationships and Experimental Workflow

The following diagrams illustrate the relationships between the isomers and a general workflow
for their spectroscopic analysis.
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Isomers of Ethyl Pentenoate (CsH1402 and C7H1202)

C7H1202 Isomers

Positional Isomer - Positional Isomer -
> >

Ethyl 4-pentenoate Ethyl 3-pentenoate Ethyl 2-pentenoate

CsH1402 Isomers

Ethyl 2-ethyl-3-butenoate

Ethyl 4-methyl-4-pentenoate

Ethyl 3-methyl-3-pentenoate

Ethyl 3-methyl-4-pentenoate

Positional Isomer

/'W“ﬁ-’ Ethyl 2-methyl-2-pentenoate

Positional Isomer

Ethyl 2-methyl-4-pentenoate Ethyl 2-methyl-3-pentenoate

Click to download full resolution via product page

Caption: Isomeric relationships of ethyl pentenoate derivatives.
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General Spectroscopic Analysis Workflow

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
(*H and 13C) (FT-IR) (FRYS)]

Data Acquisition
(FID / Interferogram / Mass Spectrum

Structural Elucidation
(Comparison of Spectra)

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the ester was dissolved in ~0.7 mL of

deuterated chloroform (CDCIs) containing 0.1% tetramethylsilane (TMS) as an internal
standard.
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e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz spectrometer.

e 1H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation
delay of 1.0 s, and an acquisition time of 4 s. 16 scans were co-added and Fourier
transformed.

e 13C NMR Acquisition: Proton-decoupled 3C NMR spectra were acquired with a spectral width
of 250 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. 512 scans were co-
added and Fourier transformed.

Infrared (IR) Spectroscopy

o Sample Preparation: A thin film of the neat liquid sample was placed between two potassium
bromide (KBr) plates.[14]

 Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated
triglycine sulfate (DTGS) detector.[14]

o Data Acquisition: Spectra were collected in the range of 4000-400 cm~! with a resolution of 4
cm~1, 32 scans were co-added to obtain the final spectrum.[14]

Mass Spectrometry (MS)

o Sample Introduction: Samples were introduced into the mass spectrometer via a gas
chromatograph (GC) equipped with a capillary column.

¢ Instrumentation: Electron ionization (EI) mass spectra were obtained using a mass
spectrometer with the ion source temperature maintained at 230 °C and the electron energy
setto 70 eV.[15][16][17][18]

» Data Acquisition: Mass spectra were scanned over the m/z range of 35-350. The resulting
fragmentation patterns were analyzed and compared.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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